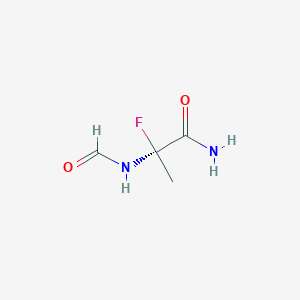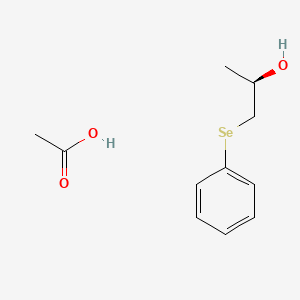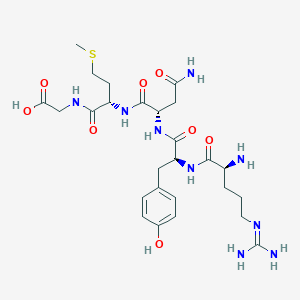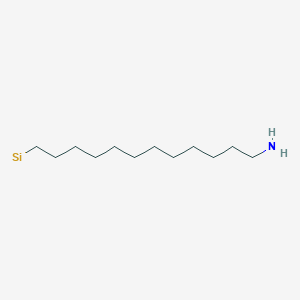
CID 78067574
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Silyldodecan-1-amine is an organic compound that belongs to the class of amines It features a silicon atom bonded to a dodecane chain with an amine group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Silyldodecan-1-amine typically involves the reaction of dodecylamine with a silylating agent. One common method is the reaction of dodecylamine with chlorosilane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of 12-Silyldodecan-1-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic reaction but optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Types of Reactions:
Oxidation: 12-Silyldodecan-1-amine can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silyl-substituted hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl-substituted hydrocarbons.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
12-Silyldodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as enhanced thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 12-Silyldodecan-1-amine involves its ability to interact with various molecular targets through its amine and silyl groups. The amine group can form hydrogen bonds and ionic interactions, while the silyl group can engage in hydrophobic interactions and covalent bonding with other silicon-containing compounds. These interactions enable the compound to modify the properties of materials and biological molecules, leading to its diverse applications.
Comparison with Similar Compounds
Dodecylamine: Similar in structure but lacks the silyl group, making it less versatile in certain applications.
Trimethylsilylamine: Contains a silyl group but with a shorter alkyl chain, affecting its physical properties and reactivity.
Hexadecylamine: Has a longer alkyl chain, which can influence its solubility and interaction with other molecules.
Uniqueness: 12-Silyldodecan-1-amine stands out due to its balanced combination of a medium-length alkyl chain and a silyl group. This unique structure provides a good balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in both organic synthesis and materials science.
Properties
Molecular Formula |
C12H26NSi |
|---|---|
Molecular Weight |
212.43 g/mol |
InChI |
InChI=1S/C12H26NSi/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-13H2 |
InChI Key |
ZVCRKEKDRIAVLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC[Si])CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

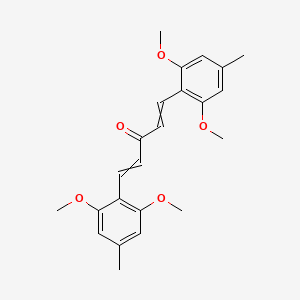
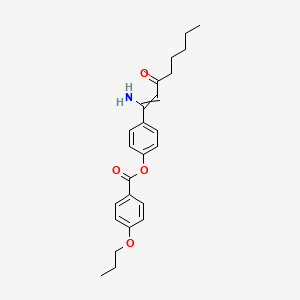
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

